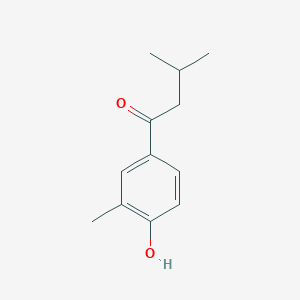
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1-(4-Oxo-3-methylphenyl)-3-methylbutan-1-one.
Reduction: 1-(4-Hydroxy-3-methylphenyl)-3-methylbutanol.
Substitution: 1-(4-Alkoxy-3-methylphenyl)-3-methylbutan-1-one or 1-(4-Acyl-3-methylphenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its potential anticancer activity could be due to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methylacetophenone: Lacks the butanone side chain, making it less versatile in certain synthetic applications.
4-Hydroxy-3-methylbenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
4-Hydroxy-3-methylbenzoic acid: Possesses a carboxylic acid group, which imparts different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and structural features, which enable a wide range of chemical reactions and applications.
Properties
CAS No. |
105337-39-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
KDSZUDODQQARLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13310975.png)
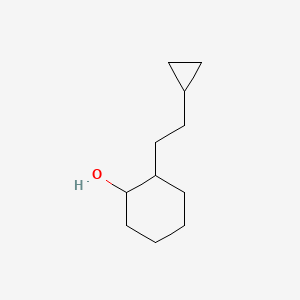
![N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13310983.png)


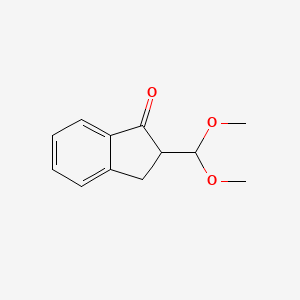
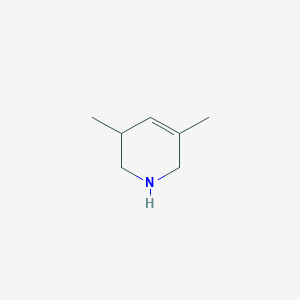
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
![2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311031.png)

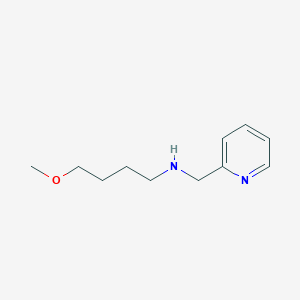
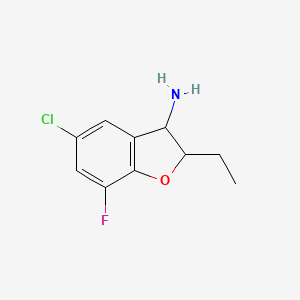
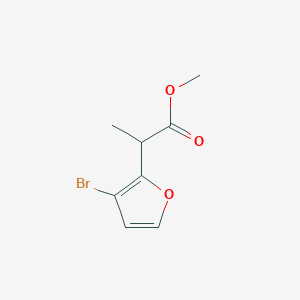
![[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13311052.png)
